molecular formula C16H16N6O B11700858 5,7-dimethyl-N'-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

5,7-dimethyl-N'-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B11700858
M. Wt: 308.34 g/mol
InChI Key: KAVYIIKAALNGTE-RQZCQDPDSA-N
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Description

5,7-dimethyl-N’-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a heterocyclic compound that belongs to the triazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[1,5-a]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N’-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields and short reaction times . The reaction mechanism involves transamidation followed by nucleophilic addition and subsequent condensation to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions to ensure consistency and efficiency on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-N’-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5,7-dimethyl-N’-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N’-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or blocking receptor signaling pathways. This interaction can lead to various biological effects, including anticancer activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,7-dimethyl-N’-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide apart is its specific substitution pattern and the presence of the methylidene group

Properties

Molecular Formula

C16H16N6O

Molecular Weight

308.34 g/mol

IUPAC Name

5,7-dimethyl-N-[(E)-(2-methylphenyl)methylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H16N6O/c1-10-6-4-5-7-13(10)9-17-20-15(23)14-19-16-18-11(2)8-12(3)22(16)21-14/h4-9H,1-3H3,(H,20,23)/b17-9+

InChI Key

KAVYIIKAALNGTE-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=NN3C(=CC(=NC3=N2)C)C

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=NN3C(=CC(=NC3=N2)C)C

solubility

12.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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